molecular formula C20H15N3OS B2909594 N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N'-phenylurea CAS No. 478258-51-4

N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N'-phenylurea

Cat. No.: B2909594
CAS No.: 478258-51-4
M. Wt: 345.42
InChI Key: CBWOJJPAZIPZFW-UHFFFAOYSA-N
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Description

N-[4-(2-Naphthyl)-1,3-thiazol-2-yl]-N'-phenylurea (CAS: 478258-51-4) is a diarylurea derivative featuring a thiazole core substituted at the 4-position with a 2-naphthyl group and at the 2-position with a phenylurea moiety. Its molecular formula is C₂₀H₁₅N₃OS, with a molecular weight of 345.42 g/mol. Predicted physical properties include a density of 1.370 g/cm³ and a pKa of 4.81, suggesting moderate hydrophobicity and weak acidity .

Properties

IUPAC Name

1-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c24-19(21-17-8-2-1-3-9-17)23-20-22-18(13-25-20)16-11-10-14-6-4-5-7-15(14)12-16/h1-13H,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWOJJPAZIPZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N’-phenylurea typically involves the reaction of 2-naphthylamine with thiourea in the presence of a suitable catalyst to form the thiazole ring. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the formation of the thiazole ring and subsequent urea linkage.

Industrial Production Methods

In an industrial setting, the production of N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N’-phenylurea can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Catalysts such as palladium on carbon, solvents like dichloromethane or toluene, and specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives

Scientific Research Applications

N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N’-phenylurea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Diarylurea Derivatives with Anticancer Activity

  • CTPPU (N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-phenylurea): Substituents: 4-Cl-3-CF₃-phenyl (R₁) and phenyl (R₂). Activity: Inhibits non-small cell lung cancer (NSCLC) cell growth by inducing G2/M cell cycle arrest. Key Difference: The electron-withdrawing Cl and CF₃ groups in CTPPU enhance anticancer potency compared to the naphthyl group in the target compound, which may alter steric interactions .

Anti-Inflammatory Thiazole-Urea Derivatives

  • N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea :
    • Substituents : 4-MeO-phenyl (R₁) and phenyl (R₂).
    • Activity : Exhibits potent anti-inflammatory effects in carrageenan-induced rat paw edema (58% inhibition at 50 mg/kg). Molecular docking suggests interactions with the DFG-out conformation of p38 kinase, a mechanism shared with type II inhibitors .
    • Key Difference : The methoxy group improves solubility and hydrogen-bonding capacity, whereas the naphthyl group in the target compound may enhance hydrophobic binding but reduce bioavailability .

Thiazole-Aminophenol Derivatives

  • TH-848 (4-([4-(2-Naphthyl)-1,3-thiazol-2-yl]amino)phenol): Substituents: 2-naphthyl (R₁) and 4-hydroxyphenyl (R₂). Key Difference: Replacement of the urea group with an aminophenol shifts activity from anti-inflammatory pathways to osteoclast regulation, highlighting the urea moiety’s role in target specificity .

Thiazole-Benzamide Anti-Inflammatory Agents

  • N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) :
    • Substituents : Phenyl (R₁) and 4-Cl-benzamide (R₂).
    • Activity : Shows 62% inhibition in carrageenan-induced edema, attributed to hydrophobic interactions with COX/LOX enzymes.
    • Key Difference : The benzamide group’s planar structure facilitates enzyme binding, whereas the urea group in the target compound may engage in additional hydrogen bonding .

Comparative Data Table

Compound Name Substituents (R₁, R₂) Biological Activity Key Findings Reference
N-[4-(2-Naphthyl)-1,3-thiazol-2-yl]-N'-phenylurea R₁=2-naphthyl, R₂=Ph Underexplored Supplier data available; structural focus
CTPPU R₁=4-Cl-3-CF₃Ph, R₂=Ph Anticancer (NSCLC) Induces G2/M arrest; IC₅₀ ~12 µM
N-[4-(4-MeOPh)-thiazol-2-yl]-N'-Ph urea R₁=4-MeOPh, R₂=Ph Anti-inflammatory 58% edema inhibition; p38 kinase binding
TH-848 R₁=2-naphthyl, R₂=4-OHPh Osteoclast inhibition Reduces TRAP+ cells by 70%
5c (Benzamide derivative) R₁=Ph, R₂=4-Cl-benzamide Anti-inflammatory 62% edema inhibition; COX/LOX interaction

Biological Activity

N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N'-phenylurea is a synthetic organic compound recognized for its unique structural features and potential biological activities. This compound belongs to the class of thiazole derivatives and is characterized by the presence of a naphthyl group attached to a thiazole ring, which is further linked to a phenylurea moiety. Its molecular formula is C20H15N3OSC_{20}H_{15}N_{3}OS with a CAS number of 478258-51-4.

Chemical Structure

The chemical structure can be represented as follows:

N 4 2 naphthyl 1 3 thiazol 2 yl N phenylurea\text{N 4 2 naphthyl 1 3 thiazol 2 yl N phenylurea}

Synthesis

The synthesis typically involves the reaction of 2-naphthylamine with thiourea, followed by reaction with phenyl isocyanate. The process may utilize solvents like ethanol or acetonitrile and often requires heating to facilitate the formation of the thiazole ring and subsequent urea linkage.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. In vitro studies have shown that derivatives of this compound possess significant efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
7bS. aureus≤0.25 μg/mL
7bE. faecalis≤0.25 μg/mL
7bC. albicans≤0.25 μg/mL
7bA. baumannii≤0.25 μg/mL

These findings indicate that certain derivatives can effectively inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in antimicrobial therapy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Mechanistic studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways and inhibiting enzymes involved in cell proliferation.

Case Study: Cancer Cell Line Testing

In a study involving various cancer cell lines, this compound was shown to reduce cell viability significantly:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : IC50 values ranged from 10 to 30 μM across different cell lines, indicating moderate cytotoxicity.

These results highlight the compound’s potential as a lead structure for developing new anticancer agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes that are crucial for tumor growth and survival.
  • Signal Transduction Modulation : The compound could affect pathways related to cell cycle progression and apoptosis.

This dual mechanism underscores its potential therapeutic applications in both antimicrobial and anticancer domains .

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